molecular formula C13H10N2O3 B5509719 2-(2-furyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole

2-(2-furyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B5509719
M. Wt: 242.23 g/mol
InChI Key: HAWBKDLFOZDXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains a furan ring, a methoxyphenyl group, and an oxadiazole ring

Properties

IUPAC Name

2-(furan-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-16-10-6-3-2-5-9(10)12-14-15-13(18-12)11-7-4-8-17-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWBKDLFOZDXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-furyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-furyl hydrazine with 2-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.

Chemical Reactions Analysis

2-(2-furyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-(2-furyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. As an anticancer agent, it may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

2-(2-furyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    2-(2-furyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(2-thienyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole: Contains a thiophene ring instead of a furan ring, which may influence its electronic properties and applications.

    2-(2-furyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole:

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